
diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate
説明
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate (DEDIM) is an organic compound derived from malonic acid and indole. It is a white solid that is soluble in organic solvents. DEDIM is used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds and the production of pharmaceuticals. It is also used in the synthesis of other compounds, such as dyes and fragrances.
科学的研究の応用
Synthesis of β-trifluoromethyl-N-acetyltryptophan
Diethyl malonates, including derivatives like diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate, are used in the synthesis of complex compounds like β-trifluoromethyl-N-acetyltryptophan. This process involves hydrolyzing and decarboxylating the malonates to form specific isomers of the target compound (Gong, Kato, & Kimoto, 1999).
Intermediate in Anticancer Drugs
Certain derivatives of diethyl malonate, such as diethyl 2-(2-chloronicotinoyl)malonate, serve as important intermediates in the synthesis of small molecule anticancer drugs. These intermediates play a critical role in the development of targeted inhibitors that act on cancer cell growth pathways (Xiong et al., 2018).
Construction of Heterocyclic Sulfone Systems
Derivatives like diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate are highly reactive towards various reagents, resulting in a wide range of heterocyclic sulfone systems. These systems have potential applications in various fields, including pharmaceuticals and materials science (Elkholy, 2008).
Electrophilic Amination Reactions
Diethyl malonates are used in electrophilic amination reactions. For example, diethyl 2-[N-(p-methoxyphenyl)imino]malonate can undergo amination with alkyl Grignard reagents to produce N-alkylation products, which are important in various synthetic applications (Niwa, Takayama, & Shimizu, 2002).
Formation of Exciplexes in Polymer Matrices
Compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate, another derivative, are studied for their ability to form exciplexes in fluid media and polymer matrices. This has implications in materials science, particularly in the development of advanced materials with unique optical properties (Yuan et al., 1989).
Synthesis of Ribamipide Intermediates
Derivatives of diethyl malonate are used in the synthesis of intermediates for drugs like ribamipide, a medication used to treat various conditions. This involves multiple steps of synthesis and yields compounds essential for the final drug formation (Xiu-lan, 2009).
Hydrogen Bonding in Supramolecular Architectures
Studies on compounds like diethyl 2-[(2-hydroxyanilino)methylidene]malonate have shown the importance of hydrogen bonding due to regioisomerism in supramolecular architectures. This research is significant in understanding molecular interactions and designing new materials (Ilangovan, Venkatesan, & Kumar, 2013).
作用機序
Target of Action
The primary target of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate is the α-hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule . This position is significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .
Mode of Action
This compound, being a 1,3-dicarbonyl compound, has relatively acidic α-hydrogens (pKa = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . The compound can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .
Biochemical Pathways
The alkylation of enolates, such as this compound, is a key step in the malonic ester synthesis . This process provides routes to a wide variety of carboxylic acids and methyl ketones .
Result of Action
The result of the action of this compound is the formation of a new C-C bond and the replacement of an α-hydrogen with an alkyl group . This leads to the synthesis of a wide variety of carboxylic acids and methyl ketones .
生化学分析
Biochemical Properties
Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The indole nucleus in this compound is known to bind with high affinity to multiple receptors, which can lead to various biological activities . For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The interactions of this compound with specific enzymes and proteins can modulate their activity, leading to changes in biochemical pathways and cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling molecules, such as kinases and transcription factors, which can alter gene expression patterns and metabolic fluxes . The impact of this compound on cellular functions may vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole nucleus in this compound can interact with various receptors and enzymes, leading to the modulation of their activity . For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the binding of this compound to transcription factors can influence gene expression and cellular responses.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, this compound may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. It is important to determine the threshold doses that elicit therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The indole nucleus in this compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the overall metabolic flux and the levels of key metabolites in cells. Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the indole nucleus in this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
diethyl 2-(2,3-dihydroindole-1-carbonyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-21-15(19)13(16(20)22-4-2)14(18)17-10-9-11-7-5-6-8-12(11)17/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVVMWUHFAANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N1CCC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172111 | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866008-28-8 | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866008-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)
![4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3038378.png)
![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)
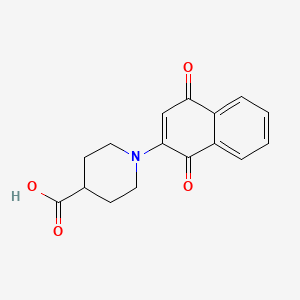
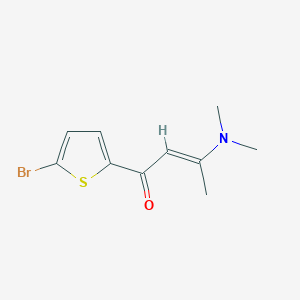
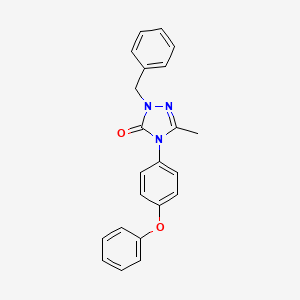
![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)
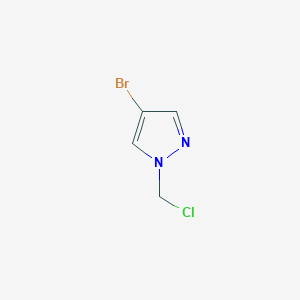
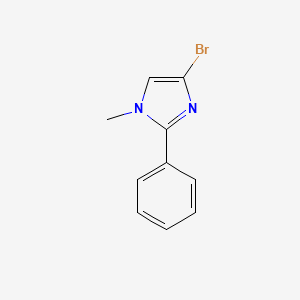
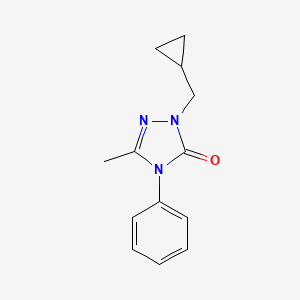
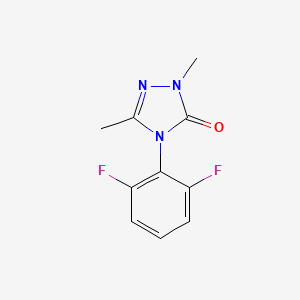
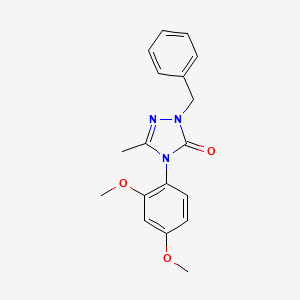
![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)